molecular formula C22H15F5N4O B12219279 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12219279
M. Wt: 446.4 g/mol
InChI Key: HHXHOBRBANHULC-UHFFFAOYSA-N
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Description

9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The triazoloquinazoline core is known for its potential biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions. One common method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluorine-containing aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for large-scale production . The process involves steps such as esterification, treatment with hydrazine hydrate, and cyclocondensation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoryl chloride for cyclocondensation, hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of fluorine atoms and the triazoloquinazoline core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H15F5N4O

Molecular Weight

446.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H15F5N4O/c23-14-6-13(7-15(24)10-14)19-18-16(28-21-29-20(22(25,26)27)30-31(19)21)8-12(9-17(18)32)11-4-2-1-3-5-11/h1-7,10,12,19H,8-9H2,(H,28,29,30)

InChI Key

HHXHOBRBANHULC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC(=CC(=C4)F)F)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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